N-(4-methylbenzyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that combines elements of benzofuran, pyrimidine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the Benzofuran Core : This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
- Pyrimidine Ring Construction : The pyrimidine ring can be synthesized via condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.
- Thioether Formation : The introduction of the sulfanyl group is typically done through nucleophilic substitution reactions using thiol reagents.
- Acetamide Introduction : The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl groups in the benzofuran and pyrimidine rings, potentially leading to alcohol derivatives.
- Substitution : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
- Substitution : Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alkoxides) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-1
- Chemistry : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
- Biology : The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
- Medicine : Due to its potential biological activity, it may be investigated as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where its specific interactions could be beneficial.
- Industry : The compound could find applications in the development of new polymers or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism by which N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:
- Enzymes : The compound could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
- Receptors : It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
- DNA/RNA : The compound could interact with nucleic acids, potentially affecting gene expression or replication processes.
Comparison with Similar Compounds
N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
- Benzofuran Derivatives : Compounds with a benzofuran core, which may have similar chemical reactivity and biological activity.
- Pyrimidine Derivatives : Molecules containing a pyrimidine ring, which are often found in pharmaceuticals and agrochemicals.
- Thioethers : Compounds with a sulfanyl group, which can undergo similar oxidation and substitution reactions.
The uniqueness of N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide lies in its combination of these structural elements, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-3-12-26-22(28)21-20(17-6-4-5-7-18(17)29-21)25-23(26)30-14-19(27)24-13-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYHMJSWIGFCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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